

Understanding the Cell Permeability of L002: A Technical Guide

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Compound of Interest

Compound Name: L002

Cat. No.: B103937

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L002 (also known as NSC764414) is a potent, reversible, and cell-permeable small molecule inhibitor of the p300 histone acetyltransferase (HAT). It competitively binds to the acetyl-CoA pocket of the p300 catalytic domain, leading to the inhibition of histone and non-histone protein acetylation. This activity modulates various cellular processes, including gene expression, cell growth, and apoptosis, making **L002** a compound of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the cell permeability of **L002**, including available data, relevant experimental protocols, and the key signaling pathways it influences.

While **L002** is widely described as "cell-permeable" based on its observed intracellular effects, quantitative data from standardized permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay are not readily available in publicly accessible literature. The information presented herein is based on the reported biological activity of **L002** within cells, which serves as strong indirect evidence of its ability to cross the cell membrane.

Core Concepts: Cell Permeability and L002

The ability of a drug candidate to permeate the cell membrane is a critical determinant of its therapeutic efficacy. For intracellular targets like p300, the compound must efficiently cross the

lipid bilayer to reach its site of action. **L002's** demonstrated ability to inhibit intracellular histone acetylation and modulate downstream signaling pathways confirms its capacity to enter cells.

Quantitative Data Summary

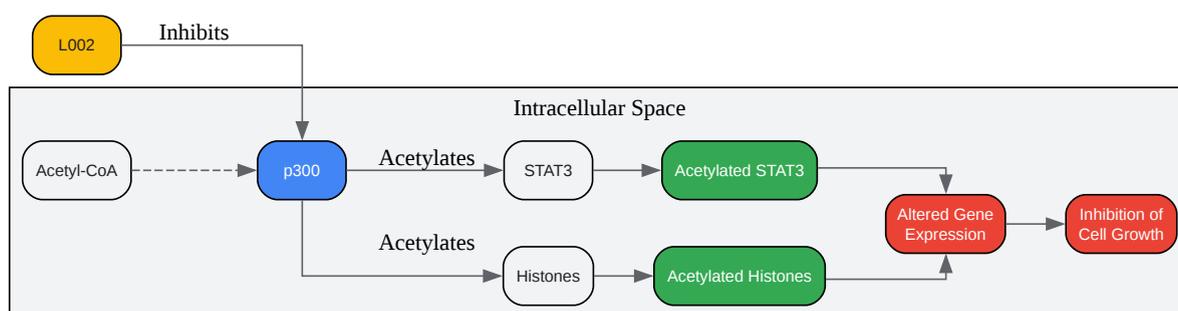
As of the latest literature review, specific quantitative cell permeability data for **L002**, such as apparent permeability coefficients (Papp) from Caco-2 or PAMPA assays, have not been published. The following table summarizes the key in vitro inhibitory concentrations for **L002**, which underscore its intracellular activity.

Parameter	Value	Target/Cell Line	Remarks
IC50	1.98 μ M	p300 catalytic domain (in vitro)	Demonstrates potent inhibition of the isolated enzyme.

This table will be updated as quantitative permeability data for **L002** becomes available.

Key Signaling Pathway Influenced by L002

L002 primarily exerts its effects by inhibiting the acetyltransferase activity of p300. This leads to a reduction in the acetylation of histone and non-histone proteins, thereby modulating various signaling pathways. One of the key pathways affected is the STAT3 signaling cascade.



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Figure 1: L002 inhibits p300, preventing STAT3 and histone acetylation.

Experimental Protocols

The following are detailed, standardized protocols for assessing the cell permeability of a small molecule inhibitor like **L002**. While specific results for **L002** using these methods are not published, these protocols represent the gold standard for such evaluations.

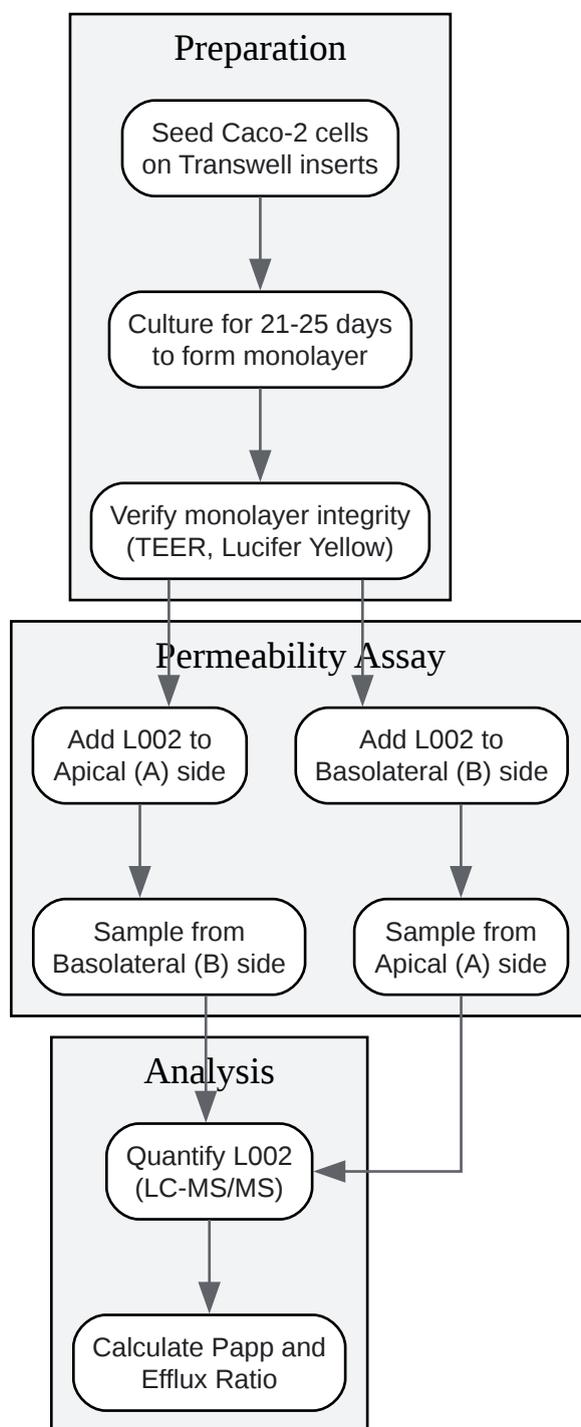
Caco-2 Cell Permeability Assay

This assay is widely used to predict in vivo drug absorption in the human intestine.

Methodology:

- Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
- Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by testing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
- Permeability Measurement (Apical to Basolateral - A-B):
 - The test compound (**L002**) is added to the apical (A) side of the monolayer.
 - Samples are collected from the basolateral (B) side at various time points.
 - The concentration of the compound in the collected samples is quantified using LC-MS/MS.
- Permeability Measurement (Basolateral to Apical - B-A):
 - The test compound is added to the basolateral (B) side.
 - Samples are collected from the apical (A) side at various time points.
 - Compound concentration is quantified by LC-MS/MS.

- Data Analysis: The apparent permeability coefficient (P_{app}) is calculated using the following formula: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
 - dQ/dt : Rate of drug appearance in the receiver chamber.
 - A : Surface area of the filter membrane.
 - C_0 : Initial concentration of the drug in the donor chamber. The efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) is calculated to determine if the compound is a substrate of efflux transporters.



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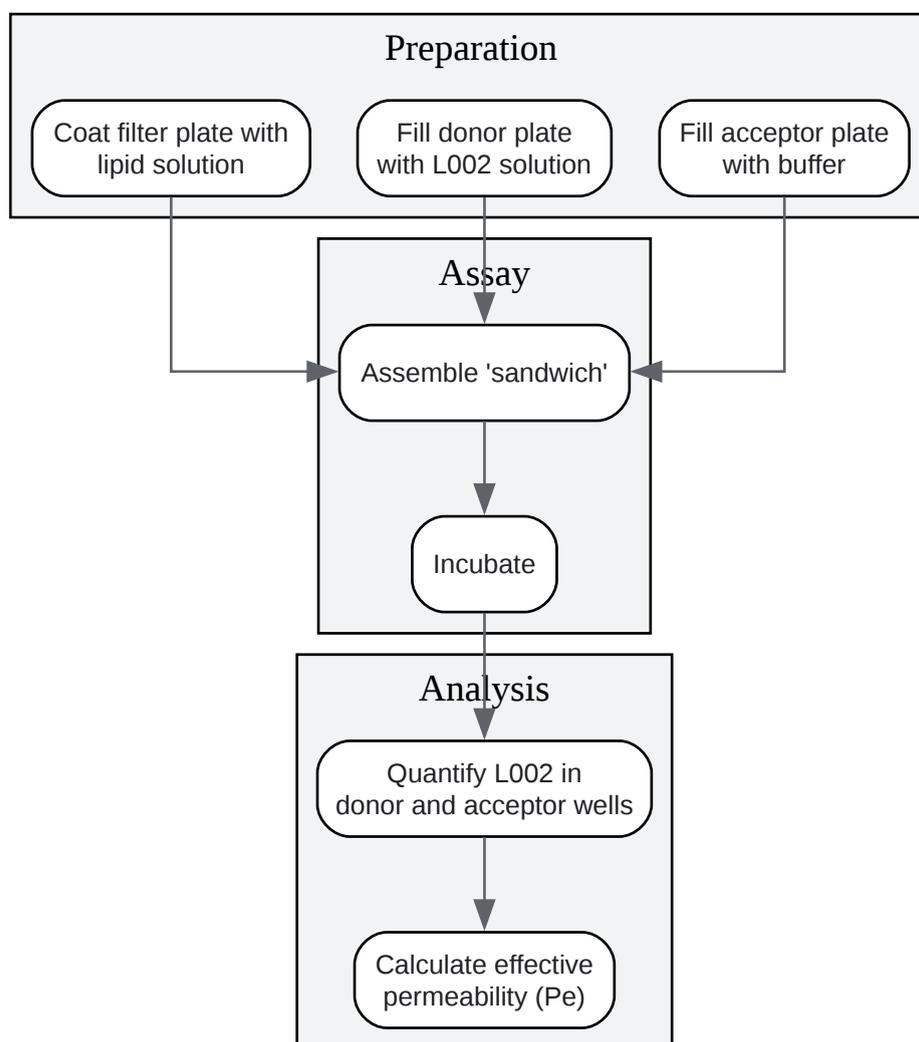
Figure 2: Workflow for the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.

Methodology:

- Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
- Assay Setup:
 - The wells of a donor plate are filled with a solution of the test compound (**L002**) at a known concentration.
 - The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.
- Incubation: The "sandwich" is incubated for a defined period to allow the compound to diffuse from the donor to the acceptor plate.
- Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
- Data Analysis: The effective permeability (P_e) is calculated.



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Figure 3: Workflow for the Parallel Artificial Membrane Permeability Assay.

Conclusion

L002 is a valuable research tool with demonstrated intracellular activity, which strongly supports its cell-permeable nature. While direct quantitative measurements of its permeability are not currently in the public domain, the provided experimental protocols offer a clear framework for how such data can be generated. The continued investigation into the physicochemical properties of **L002**, including its cell permeability, will be crucial for its further development as a potential therapeutic agent. Researchers are encouraged to perform the described assays to generate quantitative permeability data for **L002** to better understand its drug-like properties.

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